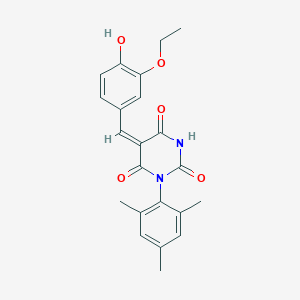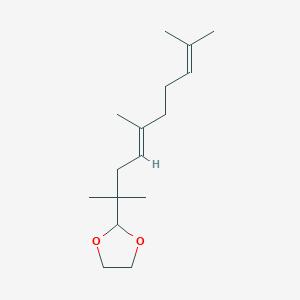
2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane
Descripción general
Descripción
2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane is a synthetic compound that belongs to the family of terpenes. It is commonly known as TMTD and is widely used in scientific research due to its unique properties.
Mecanismo De Acción
TMTD exerts its antimicrobial activity by inhibiting the growth of bacteria and fungi. It does this by disrupting the cell membrane of the microorganisms, leading to the leakage of intracellular components and ultimately cell death. TMTD has also been found to inhibit the replication of viruses by interfering with their ability to attach to host cells.
Biochemical and Physiological Effects
TMTD has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. TMTD has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, TMTD has been shown to have a positive effect on the immune system, enhancing the body's ability to fight infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TMTD in lab experiments is its antimicrobial properties. This makes it an ideal candidate for testing the efficacy of new drugs against bacteria and fungi. TMTD is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using TMTD is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of TMTD in scientific research. One area of interest is the development of new drugs that utilize TMTD's antimicrobial properties. Another area of interest is the use of TMTD in the development of new perfumes and flavors. Additionally, further research is needed to fully understand the biochemical and physiological effects of TMTD, as well as its potential toxicity at high concentrations.
Conclusion
In conclusion, TMTD is a synthetic compound that has been widely used in scientific research due to its unique properties. It possesses antimicrobial, antifungal, and antiviral properties, making it an ideal candidate for the development of new drugs. TMTD has also been found to have a wide range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While there are some limitations to its use in lab experiments, TMTD remains a valuable tool for researchers in a variety of fields.
Aplicaciones Científicas De Investigación
TMTD has been extensively used in scientific research due to its unique properties. It has been found to possess antimicrobial, antifungal, and antiviral properties, making it an ideal candidate for the development of new drugs. TMTD has also been used in the synthesis of other compounds, such as perfumes and flavors.
Propiedades
IUPAC Name |
2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-13(2)7-6-8-14(3)9-10-16(4,5)15-17-11-12-18-15/h7,9,15H,6,8,10-12H2,1-5H3/b14-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENNUVFZAMZHMP-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC(C)(C)C1OCCO1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC(C)(C)C1OCCO1)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



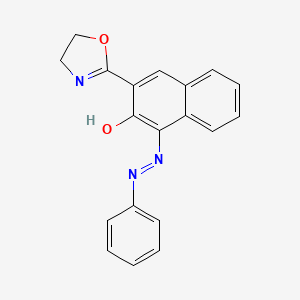

![5-{[(3-hydroxyphenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838602.png)
![tetrabutyl [(butoxyphosphoryl)bis(methylene)]bis(phosphonate)](/img/structure/B3838617.png)
![N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B3838619.png)
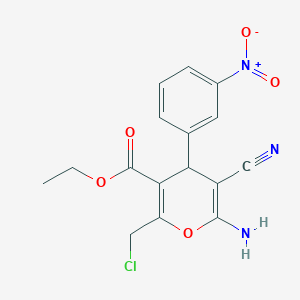
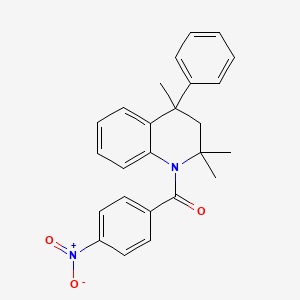
![5-(9,11-dioxo-8,10,11,12-tetrahydro-9H-benzo[5,6]chromeno[2,3-d]pyrimidin-12-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838642.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B3838647.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methyl-3-quinolinyl)acrylonitrile](/img/structure/B3838664.png)
![(3R)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-pyrrolidinol](/img/structure/B3838670.png)

